2-Bromoacrylic acid

Catalog No.
S662649
CAS No.
10443-65-9
M.F
C3H3BrO2
M. Wt
150.96 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoacrylic acid

CAS Number

10443-65-9

Product Name

2-Bromoacrylic acid

IUPAC Name

2-bromoprop-2-enoic acid

Molecular Formula

C3H3BrO2

Molecular Weight

150.96 g/mol

InChI

InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6)

InChI Key

HMENQNSSJFLQOP-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)Br

Canonical SMILES

C=C(C(=O)O)Br

Mutagenicity Prediction in Acrylates

2-Bromoacrylic acid serves as a reference compound in Quantitative Structure-Activity Relationship (QSAR) models used to predict the mutagenicity of acrylates []. Mutagenicity refers to the ability of a substance to induce mutations in DNA, potentially leading to cancer.

QSAR models establish relationships between a chemical's structure and its biological activity. By analyzing the known mutagenic properties of 2-bromoacrylic acid and other acrylates, scientists can build models that predict the likelihood of similar compounds being mutagenic based solely on their structure []. This approach helps prioritize testing efforts and identify potentially harmful acrylates early in the development process.

Pharmaceutical Intermediate

2-Bromoacrylic acid can act as a pharmaceutical intermediate, meaning it serves as a building block in the synthesis of more complex molecules with potential therapeutic applications []. However, specific details about its use in this context are limited and not readily available in publicly accessible scientific literature.

Molecular Structure Analysis

The key feature of 2-bromoacrylic acid's structure is the presence of a conjugated double bond system. This consists of alternating carbon-carbon double and single bonds, with the bromine atom attached to one of the double-bonded carbons (C=C-Br). The carboxylic acid group (CO₂H) is connected to the other end of the molecule [].

The presence of the conjugated double bond system and the electron-withdrawing bromine atom influence the molecule's reactivity. The conjugated system allows for delocalization of electrons, making it susceptible to reactions involving nucleophiles (electron-donating species). Additionally, the bromine atom pulls electron density towards itself, further enhancing the electrophilic character of the double bond.


Chemical Reactions Analysis

2-Bromoacrylic acid can participate in various chemical reactions due to its reactive functional groups. Here are some notable examples:

  • Substitution Reactions: The bromine atom in 2-bromoacrylic acid can be readily substituted by nucleophiles. For instance, reactions with amines (R-NH₂) can yield N-substituted acrylic acid derivatives [].
H₂C=C(Br)CO₂H + R-NH₂ → H₂C=C(NR)CO₂H + HBr (where R is an organic group) []
  • Michael addition

    The conjugated double bond system can undergo Michael addition reactions with nucleophiles followed by a proton addition. This reaction is valuable for creating new carbon-carbon bonds.

  • Decarboxylation

    Under specific conditions, 2-bromoacrylic acid can lose carbon dioxide (CO₂) to form 2-bromopropenyl bromide (H₂C=C(Br)CH₂Br).

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (11.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10443-65-9

Wikipedia

2-Bromoacrylic acid

Dates

Modify: 2023-08-15

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